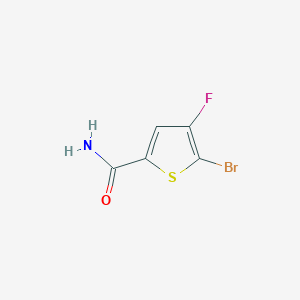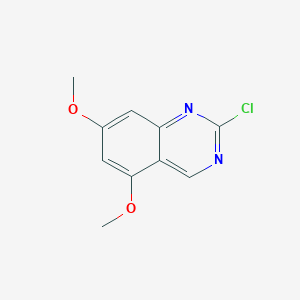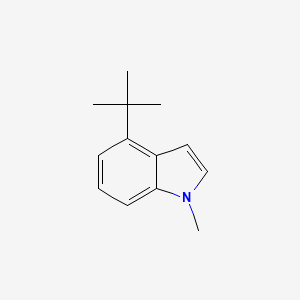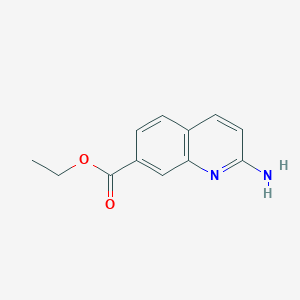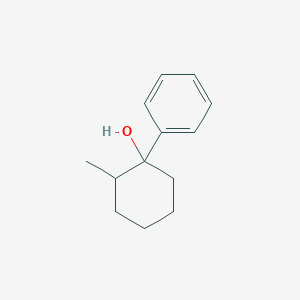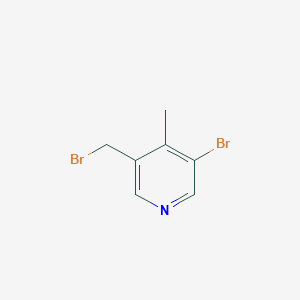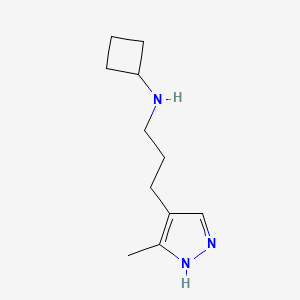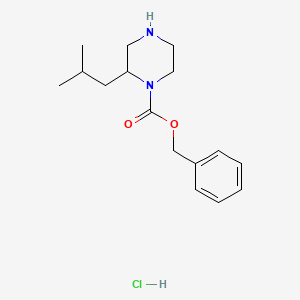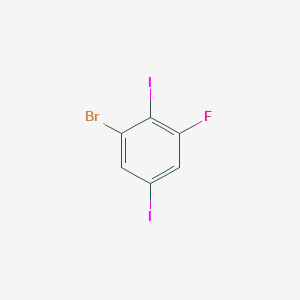![molecular formula C9H3F3N2S B13654792 4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13654792.png)
4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile is a heterocyclic compound containing a thiazole ring substituted with a trifluoromethyl group and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile typically involves the reaction of 2-aminobenzothiazole with trifluoromethylating agents and cyanating agents. One common method involves the use of trifluoromethyl iodide and copper(I) cyanide under appropriate conditions to introduce the trifluoromethyl and carbonitrile groups onto the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The trifluoromethyl and carbonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield simpler derivatives with fewer functional groups.
科学的研究の応用
4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in various chemical processes.
作用機序
The mechanism of action of 4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonitrile group can form interactions with active sites of enzymes, potentially inhibiting their activity or modulating their function.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)benzothiazole: Lacks the carbonitrile group but shares the trifluoromethyl-substituted benzothiazole core.
4-(Trifluoromethyl)benzothiazole: Similar structure but without the carbonitrile group.
2-Cyanobenzothiazole: Contains the carbonitrile group but lacks the trifluoromethyl group.
Uniqueness
4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile is unique due to the presence of both the trifluoromethyl and carbonitrile groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H3F3N2S |
|---|---|
分子量 |
228.20 g/mol |
IUPAC名 |
4-(trifluoromethyl)-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C9H3F3N2S/c10-9(11,12)5-2-1-3-6-8(5)14-7(4-13)15-6/h1-3H |
InChIキー |
BTUQJMOSRBLQTQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)SC(=N2)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


